5-Chloro-4-methylbenzimidazole

Description

Molecular Architecture and IUPAC Nomenclature

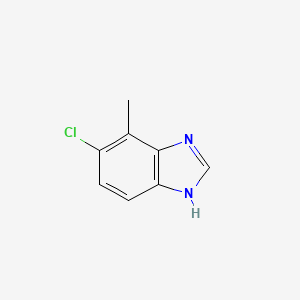

5-Chloro-4-methylbenzimidazole is a heterocyclic compound consisting of a benzimidazole core—a benzene ring fused to an imidazole ring—with specific substituents. The numbering system follows IUPAC guidelines, where the benzimidazole ring is numbered such that the nitrogen atoms are assigned positions 1 and 3. The chlorine atom is attached to carbon 5 of the benzene ring, while a methyl group occupies carbon 4. This configuration gives the compound the systematic name 5-chloro-4-methyl-1H-benzimidazole, reflecting the hydrogenation state of the imidazole nitrogen at position 1.

The molecular formula is C₈H₇ClN₂ , with a molecular weight of 166.61 g/mol . The structure can be represented by the SMILES notation Clc1ccc2c(c1C)nc[nH]2 , where the chlorine and methyl groups are positioned ortho to each other on the benzene ring. The methyl group’s electron-donating nature and chlorine’s electron-withdrawing properties influence the compound’s electronic distribution, particularly affecting reactivity and tautomerism.

Crystallographic Characterization and Stereochemical Properties

While specific crystallographic data for this compound are not available in the provided sources, related benzimidazoles exhibit planar structures with hydrogen bonding between the NH group and adjacent atoms. For example, tetrachloro-1H-benzimidazole crystallizes in a triclinic P1̅ space group, forming intermolecular hydrogen bonds that stabilize the lattice.

The stereochemical properties of benzimidazoles depend on substituent positioning. In this compound, the methyl group at C4 and chlorine at C5 create steric and electronic effects that may influence crystal packing. Typical benzimidazole derivatives form hydrogen bonds between the NH group (position 1) and adjacent electronegative atoms (e.g., Cl or O), but the methyl group’s presence could disrupt such interactions.

Tautomeric Forms and Electronic Structure Analysis

Benzimidazoles exist in equilibrium between 1H- and 3H-tautomeric forms, depending on substituents and solvent. For this compound, the 1H-tautomer is likely dominant due to the electron-donating methyl group stabilizing the pyridine-like nitrogen at C1. The chlorine atom at C5, being electron-withdrawing, further polarizes the ring, reinforcing the 1H form.

Tautomeric Analysis

| Parameter | 1H-Tautomer | 3H-Tautomer |

|---|---|---|

| C4 Chemical Shift | ~120 ppm (Npd) | ~110 ppm |

Properties

IUPAC Name |

5-chloro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPIYIJPDBSYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylbenzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with phosgene or other carbonyl sources under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Catalytic hydrogenation is a common method used for the reduction of benzimidazole derivatives.

Substitution: This compound can undergo various substitution reactions, where the chlorine or methyl groups are replaced by other functional groups. Nucleophilic substitution reactions are particularly common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds.

Scientific Research Applications

5-Chloro-4-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring system. This article explores its diverse applications, particularly in scientific research, highlighting its biological activities, synthesis methods, and potential therapeutic uses.

Chemical Properties and Structure

This compound has a molecular formula of . The presence of chlorine and methyl substituents contributes to its unique chemical properties, including stability and reactivity. These characteristics make it an interesting candidate for various applications in medicinal chemistry and material science.

Pharmacological Activities

This compound has shown significant biological activities, particularly in the following areas:

- Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have been effective against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus .

- Antimicrobial Properties : The nitrogen-containing heterocyclic structure suggests potential antimicrobial activity. Similar benzimidazole compounds are known for their antifungal and antibacterial effects.

- Anti-inflammatory Effects : Several studies have reported that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds derived from this compound have demonstrated notable anti-inflammatory effects compared to standard drugs like diclofenac .

Therapeutic Potential

This compound has been investigated for its affinity to serotonergic receptors, particularly 5-HT3 and 5-HT4. These receptors are involved in various gastrointestinal and neurological disorders. The compound's ability to act as a selective ligand for these receptors opens avenues for developing treatments for conditions such as:

- Chemotherapy-Induced Emesis : The compound may help manage nausea and vomiting associated with chemotherapy.

- Gastrointestinal Disorders : Its interaction with serotonergic pathways suggests potential use in treating disorders like irritable bowel syndrome and other gastrointestinal motility issues.

- Neuropsychiatric Conditions : Given its pharmacological profile, it may also have applications in treating anxiety and cognitive disorders .

Case Study 1: Antiviral Efficacy

A study evaluated various benzimidazole derivatives against BVDV, identifying specific structural features that enhance antiviral activity. The findings indicated that modifications at the methyl group position significantly influenced efficacy, showcasing the importance of structure-activity relationships in drug design .

Case Study 2: Anti-inflammatory Properties

In a comparative analysis of several benzimidazole derivatives for COX inhibition, compounds derived from this compound exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This study emphasized the potential for developing new anti-inflammatory agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit DNA synthesis by binding to the minor groove of the DNA molecule, preventing the replication of certain pathogens.

Comparison with Similar Compounds

- 5-Chloro-2-methylbenzimidazole

- 4-Chloro-5-methylbenzimidazole

- 5,6-Dimethylbenzimidazole

Comparison: 5-Chloro-4-methylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Biological Activity

5-Chloro-4-methylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial and fungal strains.

- Antiviral Properties : Showing potential against specific viral infections.

- Anticancer Effects : Demonstrating antiproliferative activity in cancer cell lines.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in Table 1.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/ml |

| This compound | Escherichia coli | 100 μg/ml |

| This compound | Candida albicans | 250 μg/ml |

The compound displayed significant antibacterial activity, particularly against Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and ciprofloxacin .

Antiviral Properties

The antiviral potential of benzimidazole derivatives, including this compound, has been explored in various studies. One notable investigation focused on its efficacy against respiratory syncytial virus (RSV). The findings indicated that certain derivatives exhibited inhibitory effects on viral replication, suggesting their potential use in antiviral therapies .

Anticancer Effects

The anticancer properties of this compound have been documented through various in vitro studies. For instance, a study assessed the antiproliferative effects of benzimidazole derivatives on rat aortic smooth muscle cells (RAoSMCs). The results indicated that these compounds could activate specific signaling pathways associated with cell proliferation and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

In a specific case study involving cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results showed that at concentrations ranging from 10 to 50 μM, the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the activation of the SAPK/JNK signaling pathway .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, inhibiting their function. For example, it may interfere with DNA synthesis by binding to the minor groove of DNA, thus preventing replication in certain pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-4-methylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Solvent choice significantly impacts purity; PEG-400 has been employed as an eco-friendly alternative to traditional solvents, enhancing reaction efficiency in base-catalyzed syntheses of benzimidazole derivatives . Optimization of reflux duration (e.g., 4–6 hours) and stoichiometric ratios (1:1 molar ratios) is critical to achieve yields >70% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, while X-ray crystallography resolves structural ambiguities. For instance, single-crystal X-ray diffraction of thiophene-substituted analogs confirmed bond angles and packing motifs, critical for understanding reactivity . Mass spectrometry and FT-IR further validate molecular weight and functional groups, such as imidazole N-H stretches (~3400 cm⁻¹) . Zinc chloride complexes of benzimidazoles have been characterized via UV-Vis and fluorescence spectroscopy to study electronic transitions .

Q. How is the biological activity of this compound derivatives screened in preclinical studies?

- Methodological Answer : In vitro assays, such as enzyme inhibition (e.g., kinase or protease targets), are standard. Derivatives are tested against cell lines (e.g., cancer or microbial models) using MTT assays to assess cytotoxicity. For example, chalcone-derived pyrazolines synthesized from this compound precursors showed antimicrobial activity via agar diffusion methods . Dose-response curves (IC₅₀ values) and molecular docking simulations (using software like AutoDock) help correlate structural features with activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or medicinal applications?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) tracks reaction pathways in heterocyclic formations. Kinetic studies (e.g., monitoring intermediate formation via HPLC) reveal rate-determining steps in imidazole ring closure . In medicinal contexts, fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding affinities to target proteins, such as tubulin in anticancer studies .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Methodological Answer : Cross-validation using multiple techniques (e.g., XRD vs. NMR) addresses structural discrepancies. For conflicting bioactivity data, meta-analyses of assay conditions (e.g., pH, solvent polarity) identify confounding variables . Reproducibility testing under standardized protocols (e.g., OECD guidelines) minimizes variability in cytotoxicity results .

Q. How do solvent and reagent choices impact the scalability of this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification. PEG-400, a recyclable solvent, improves atom economy in large-scale reactions, reducing waste by >30% compared to ethanol . Catalytic systems (e.g., Pd/C for hydrogenation) must be optimized to avoid side products, such as over-reduced amines .

Q. What structural modifications enhance the stability or bioavailability of this compound-based compounds?

- Methodological Answer : Substituents at the 4-position (e.g., methyl groups) increase steric hindrance, reducing metabolic degradation. Fluorination or trifluoromethyl groups improve lipophilicity, enhancing blood-brain barrier penetration . Co-crystallization with ZnCl₂ stabilizes the imidazole ring, as shown in benzimidazole-ZnCl₂ complexes .

Q. Can computational modeling predict the agrochemical potential of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron-density maps to identify reactive sites for herbicide design. QSAR models correlate substituent electronegativity with herbicidal activity (e.g., inhibition of acetolactate synthase) . Molecular dynamics simulations assess environmental persistence, predicting degradation pathways in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.